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Compound of Interest

Compound Name:
3-Fluorobutan-1-amine

hydrochloride

Cat. No.: B1380451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluorobutan-1-amine hydrochloride (HCl) is a fluorinated aliphatic amine of interest in

medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly

alter the physicochemical properties of a molecule, influencing its metabolic stability, pKa,

lipophilicity, and binding affinity to biological targets. This technical guide provides a summary

of the known physicochemical properties of 3-Fluorobutan-1-amine HCl and outlines general

experimental protocols for their determination.

Core Physicochemical Properties
A comprehensive literature search for experimentally determined physicochemical data for 3-

Fluorobutan-1-amine HCl yielded limited results. The following table summarizes the available

information. It is important to note that key experimental values for melting point, boiling point,

pKa, and aqueous solubility have not been reported in the reviewed literature.
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Property Value Source

Chemical Formula C4H11ClFN [1]

Molecular Weight 127.59 g/mol [1]

CAS Number 1780799-10-1 [1]

Appearance Off-white to light yellow solid [1]

Purity (by ¹H NMR) ≥95.0% [1]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Aqueous Solubility Data not available

LogP (calculated for free

amine)
Data not available for HCl salt

Experimental Protocols
While specific experimental protocols for 3-Fluorobutan-1-amine HCl are not available in the

current literature, the following sections describe standard methodologies for determining the

key physicochemical properties of amine hydrochloride salts.

Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. For an amine

hydrochloride salt, this can be determined using a standard melting point apparatus.

Methodology:

A small, dry sample of 3-Fluorobutan-1-amine HCl is finely powdered and packed into a

capillary tube to a height of 2-3 mm.

The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting

point.

The temperature at which the first liquid appears and the temperature at which the entire

sample becomes liquid are recorded as the melting range.[2][3][4]

Decomposition, if observed by a change in color, should be noted.[2]

pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For the

ammonium ion of 3-Fluorobutan-1-amine HCl, the pKa can be determined by potentiometric

titration.

Methodology:

A precisely weighed amount of 3-Fluorobutan-1-amine HCl is dissolved in a known volume of

deionized water or a suitable co-solvent if solubility is low.

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and

a magnetic stirrer.

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise

increments using a burette.

The pH of the solution is recorded after each addition, allowing the system to reach

equilibrium.

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point of the titration curve.[5][6][7]

Aqueous Solubility Determination
The solubility of a compound in aqueous media is a crucial parameter for drug development.

The shake-flask method is a common technique for determining thermodynamic solubility.

Methodology:
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An excess amount of 3-Fluorobutan-1-amine HCl is added to a known volume of purified

water or a relevant aqueous buffer in a sealed container.

The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

The suspension is then filtered to remove the undissolved solid.

The concentration of the dissolved compound in the filtrate is determined using a suitable

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or

mass spectrometric detection.

The solubility is reported in units such as mg/mL or mol/L.

LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity. While a calculated

value for the free amine may be available, experimental determination for the hydrochloride salt

would require neutralization and extraction. The shake-flask method is the traditional approach.

Methodology:

A solution of 3-Fluorobutan-1-amine (the free base, generated by neutralizing the HCl salt) is

prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

An equal volume of n-octanol is added to the aqueous solution in a separatory funnel.

The mixture is shaken vigorously to allow for partitioning of the compound between the two

phases and then allowed to separate.

The concentration of the amine in both the aqueous and n-octanol phases is determined by

a suitable analytical method (e.g., HPLC-UV/MS).

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways
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Currently, there is no publicly available information detailing specific biological activities,

signaling pathway involvement, or defined molecular targets for 3-Fluorobutan-1-amine HCl.

The introduction of fluorine into small molecules is a common strategy in medicinal chemistry to

enhance metabolic stability, binding affinity, and other pharmacological properties.[8][9][10]

Therefore, it is plausible that this compound could be investigated as a building block for the

synthesis of novel therapeutic agents. The biological effects of fluorinated alkylamines can be

diverse and depend on the overall molecular structure.[11][12]

Synthesis and Analysis Workflows
Detailed, step-by-step synthesis or analytical workflow diagrams for 3-Fluorobutan-1-amine HCl

are not available in the reviewed literature. A general conceptual workflow for its preparation

and analysis is presented below.

Conceptual Synthesis Workflow

Starting Material
(e.g., 4-amino-2-butanol) Fluorination Reaction Purification Salt Formation

(with HCl) 3-Fluorobutan-1-amine HCl

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 3-Fluorobutan-1-amine HCl.

Conceptual Analysis Workflow

3-Fluorobutan-1-amine HCl
Sample

Sample Preparation
(Dissolution in Mobile Phase)

HPLC Analysis
(Reversed-Phase Column)

Detection
(UV or MS)

Data Analysis
(Purity Assessment)

Click to download full resolution via product page

Caption: A conceptual workflow for the purity analysis of 3-Fluorobutan-1-amine HCl by HPLC.

Conclusion
3-Fluorobutan-1-amine HCl is a chemical entity with potential applications in drug discovery

and development. However, a comprehensive public dataset of its experimentally determined
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physicochemical properties is currently lacking. This guide provides an overview of the

available information and outlines standard methodologies that can be employed to

characterize this compound further. The generation of robust experimental data for its melting

point, pKa, solubility, and LogP will be essential for its future application in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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